molecular formula C19H19N5O4S B12184779 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12184779
M. Wt: 413.5 g/mol
InChI Key: YZIFNGUZWPRPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyridazinone ring, a thiadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, hydrazine hydrate, and thiadiazole derivatives. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.

    Formation of Thiadiazole Ring: The thiadiazole ring is introduced through a reaction with appropriate thiadiazole derivatives.

    Final Coupling: The final step involves the coupling of the pyridazinone and thiadiazole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone and thiadiazole derivatives, such as:

  • 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
  • Methyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N5O4S/c1-27-13-5-2-4-12(10-13)14-7-8-17(26)24(23-14)11-16(25)20-19-22-21-18(29-19)15-6-3-9-28-15/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,20,22,25)

InChI Key

YZIFNGUZWPRPEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.